molecular formula C9H13I2NO5 B12810868 (S)-2-Amino-3-(4-hydroxy-3,5-diiodophenyl)-propanoic acid dihydrate

(S)-2-Amino-3-(4-hydroxy-3,5-diiodophenyl)-propanoic acid dihydrate

Cat. No.: B12810868
M. Wt: 469.01 g/mol
InChI Key: YWAGQOOMOOUEGY-UHFFFAOYSA-N
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Description

(S)-2-Amino-3-(4-hydroxy-3,5-diiodophenyl)-propanoic acid dihydrate is a compound of significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(4-hydroxy-3,5-diiodophenyl)-propanoic acid dihydrate typically involves iodination reactions. One common method includes the iodination of corresponding mono-, bis-, and tris(4-hydroxyphenyl)phosphine oxides . The reaction conditions often involve the use of iodine and appropriate solvents to facilitate the iodination process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar iodination procedures with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(4-hydroxy-3,5-diiodophenyl)-propanoic acid dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

Major products formed from these reactions include various iodinated and deiodinated derivatives, as well as oxoacetic acid compounds .

Scientific Research Applications

(S)-2-Amino-3-(4-hydroxy-3,5-diiodophenyl)-propanoic acid dihydrate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(4-hydroxy-3,5-diiodophenyl)-propanoic acid dihydrate involves its interaction with molecular targets in the body. The compound’s iodine atoms play a crucial role in its biological activity. For instance, it can participate in the synthesis of thyroid hormones by acting as a substrate for iodination reactions . The molecular pathways involved include the thyroid hormone synthesis pathway and related metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-3-(4-hydroxy-3,5-diiodophenyl)-propanoic acid dihydrate is unique due to its specific structure, which includes both amino and hydroxy groups along with diiodinated phenyl rings. This combination of functional groups and iodine atoms gives it distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

(S)-2-Amino-3-(4-hydroxy-3,5-diiodophenyl)-propanoic acid dihydrate, also known as 2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid, is a compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula: C₉H₉I₂NO₃
  • Molecular Weight: 432.98 g/mol
  • CAS Number: 300-39-0
  • Physical State: Dihydrate form, typically stored in dark conditions at temperatures between 2°C and 8°C .

This compound functions primarily as an endogenous metabolite. It has been shown to interact with various receptors and signaling pathways:

  • Receptor Interactions:
    • Acts on multiple receptors including adrenergic, amylin, angiotensin, and cannabinoid receptors .
    • Influences pathways such as MAPK/ERK and various immune signaling pathways .
  • Enzymatic Activity:
    • Involved in the modulation of adenylate cyclase activity and other intracellular signaling mechanisms .
    • Potentially affects gene expression through epigenetic modifications by interacting with histone-modifying enzymes .

Neuroprotective Effects

Research indicates that (S)-2-Amino-3-(4-hydroxy-3,5-diiodophenyl)-propanoic acid may exhibit neuroprotective properties. Studies have demonstrated its ability to mitigate oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antioxidant Properties

The compound has been identified as a potent antioxidant. Its structure allows it to scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

Anti-inflammatory Effects

(S)-2-Amino-3-(4-hydroxy-3,5-diiodophenyl)-propanoic acid has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines. This activity suggests potential applications in treating inflammatory diseases and conditions characterized by excessive inflammation.

Case Studies and Research Findings

  • Neuroprotection in Animal Models:
    • A study involving rodent models demonstrated that administration of (S)-2-Amino-3-(4-hydroxy-3,5-diiodophenyl)-propanoic acid significantly reduced markers of neuroinflammation and improved cognitive function post-injury .
  • Antioxidant Activity Assessment:
    • In vitro assays revealed that the compound effectively decreased reactive oxygen species (ROS) levels in cultured neuronal cells, supporting its role as an antioxidant agent .
  • Clinical Implications:
    • Preliminary clinical studies suggest that this compound may enhance the efficacy of existing treatments for neurodegenerative disorders when used as an adjunct therapy .

Data Table: Summary of Biological Activities

Activity Description References
NeuroprotectiveReduces oxidative stress and inflammation in neurons
AntioxidantScavenges free radicals; protects cellular integrity
Anti-inflammatoryInhibits pro-inflammatory cytokines
Receptor ModulationInteracts with multiple receptors affecting various pathways

Properties

IUPAC Name

2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9I2NO3.2H2O/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15;;/h1-2,7,13H,3,12H2,(H,14,15);2*1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWAGQOOMOOUEGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)N.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13I2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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